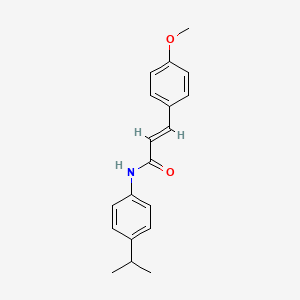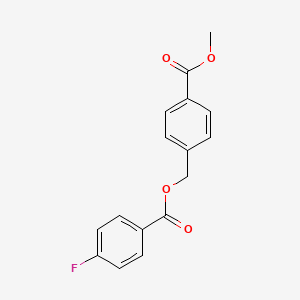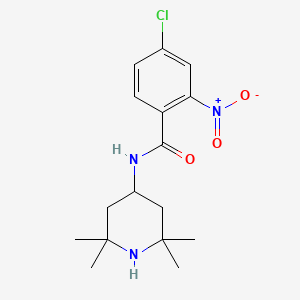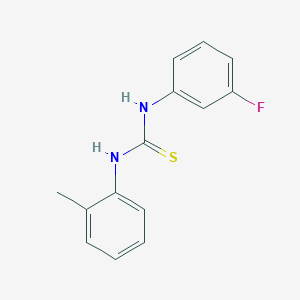
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
作用機序
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide works by activating the STING (stimulator of interferon genes) pathway, which is a key regulator of the immune response. When this compound binds to the STING receptor, it triggers a series of signaling events that lead to the production of interferons and other cytokines. These cytokines then activate the immune system, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to induce the production of nitric oxide, which plays a key role in the regulation of blood flow and blood pressure. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is that it has been extensively studied in preclinical models, and has been shown to have potent anti-tumor activity. However, there are also some limitations to its use in lab experiments. For example, this compound has been shown to have a narrow therapeutic window, and can be toxic at high doses. Additionally, there is limited clinical data on the safety and efficacy of this compound in humans, which may limit its use in clinical trials.
将来の方向性
There are a number of future directions for research on 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of new analogs of this compound that may have improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research on the use of this compound in the treatment of other diseases, such as inflammatory bowel disease and autoimmune disorders.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the activation of the STING pathway, which leads to the production of cytokines and the destruction of cancer cells. While there are some limitations to its use in lab experiments, there are also a number of future directions for research on this compound, including the development of new analogs and the use of this compound in combination with other cancer treatments.
合成法
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with pyridine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and prostate cancer. This compound works by activating the immune system and inducing the production of cytokines, which in turn stimulate the destruction of cancer cells.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-4-13(2)15(9-12)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITVTIADSIBSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5694832.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)




![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
